![molecular formula C13H16ClN5O3 B12898399 (2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 215108-36-4](/img/structure/B12898399.png)
(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the cyclopropylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often employing advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Sodium azide, thiols, typically in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, purine nucleosides are crucial for DNA and RNA synthesis, making this compound potentially valuable in genetic research and biotechnology.
Medicine
In medicine, derivatives of purine nucleosides are often explored for their antiviral and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry
Industrially, such compounds might be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
作用机制
The mechanism of action for (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of nucleic acid synthesis or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside, differing in the functional groups attached to the purine ring.
Cladribine: A synthetic purine nucleoside analog used in the treatment of certain cancers.
Uniqueness
What sets (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart is its specific stereochemistry and the presence of the cyclopropylamino group, which could confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
215108-36-4 |
|---|---|
分子式 |
C13H16ClN5O3 |
分子量 |
325.75 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H16ClN5O3/c14-13-17-11(16-6-1-2-6)10-12(18-13)19(5-15-10)9-3-7(21)8(4-20)22-9/h5-9,20-21H,1-4H2,(H,16,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
YJMBVALXDOYQIL-DJLDLDEBSA-N |
手性 SMILES |
C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
规范 SMILES |
C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CC(C(O4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
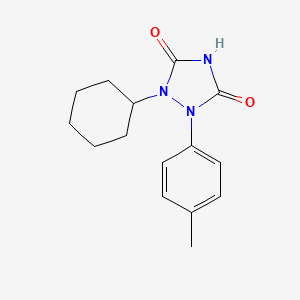
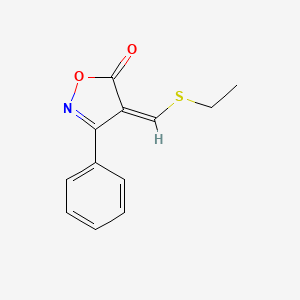
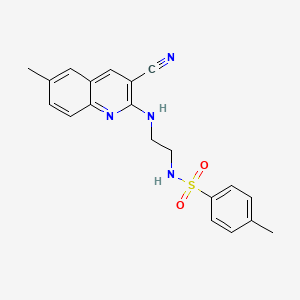
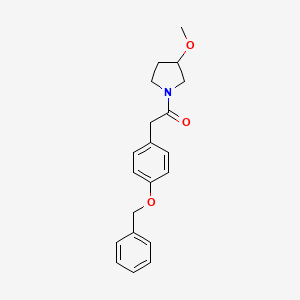
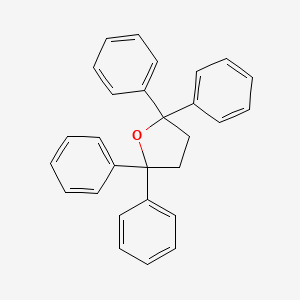
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
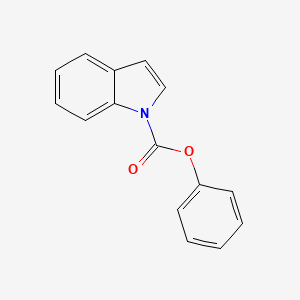
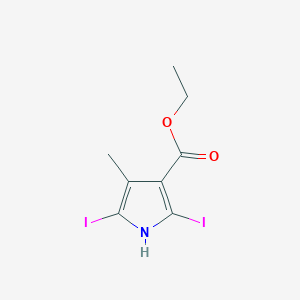
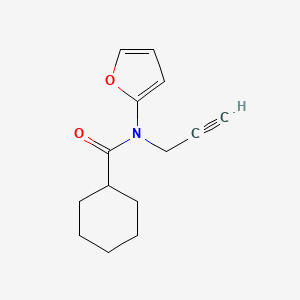
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
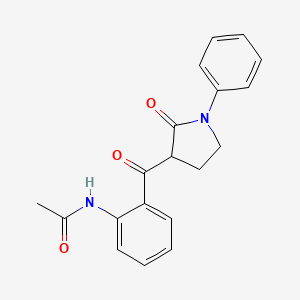
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
